Sympathetic Blocking Potency is Significantly Lower Than Guanethidine in a Direct Assay
In a direct head-to-head comparison, guanisoquin demonstrated only one-fourth the sympathetic blocking potency of guanethidine. This was quantified in the cat nictitating membrane preparation, where the reduction of contractions following pre- and postganglionic cervical sympathetic chain stimulation was measured [1].
| Evidence Dimension | Sympathetic blocking potency |
|---|---|
| Target Compound Data | 1 to 10 mg/kg i.v. (dose range exhibiting reduction of contractions) |
| Comparator Or Baseline | Guanethidine (reference standard) |
| Quantified Difference | Guanisoquin is one-fourth (1/4) as potent as guanethidine |
| Conditions | Cat nictitating membrane preparation; electrical stimulation of pre- and postganglionic cervical sympathetic chain |
Why This Matters
This quantifies a crucial limitation for researchers using guanisoquin: a 4-fold higher dose is required to achieve the same level of sympathetic blockade as guanethidine, directly impacting experimental dosing strategies and off-target effect profiles.
- [1] Scriabine A, Booher KD, Pereira JN, McShane WK, Constantine JW, Koch RC, Miknius S. Pharmacological studies with guanisoquin. J Pharmacol Exp Ther. 1965 Feb;147(2):277-287. View Source
